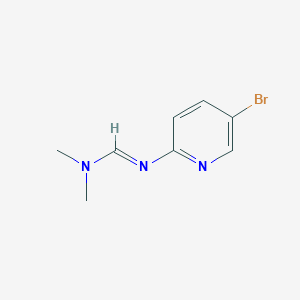

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Beschreibung

BenchChem offers high-quality N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPIAUFTPZZJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (CAS 138888-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a key heterocyclic building block with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of high-profile pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic application in cross-coupling reactions. The document elucidates the role of the dimethylformimidamide moiety as a protecting group for the 2-amino group of the pyridine ring, facilitating synthetic transformations that would otherwise be challenging. This guide is intended to be a valuable resource for researchers and process chemists engaged in the development of novel therapeutics.

Chemical Identity and Properties

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a substituted pyridine derivative. The presence of the bromine atom and the dimethylformimidamide group makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 138888-98-9 | [1] |

| Molecular Formula | C₈H₁₀BrN₃ | [2] |

| Molecular Weight | 228.09 g/mol | [2] |

| SMILES | CN(C)/C=N/C1=NC=C(Br)C=C1 | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Mechanism

The primary route to N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide involves the reaction of 2-amino-5-bromopyridine with an aminomethylenating agent, typically N,N-dimethylformamide dimethyl acetal (DMFDMA).

Synthesis of the Precursor: 2-Amino-5-bromopyridine

The starting material, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through bromination. A common method involves N-acylation to protect the amino group, followed by bromination and subsequent hydrolysis of the protecting group.[3]

Formation of the Formimidamide: A Detailed Protocol

The reaction of an amino group with DMFDMA is a well-established method for the formation of N,N-dimethylformimidamides.[4][5][6][7][8][9] This reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol.

Experimental Protocol:

-

Materials: 2-amino-5-bromopyridine, N,N-dimethylformamide dimethyl acetal (DMFDMA), and a suitable inert solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromopyridine in the chosen inert solvent.

-

Add a molar excess (typically 1.5-2.0 equivalents) of N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide as a solid.

-

Causality of Experimental Choices:

-

The use of an inert solvent prevents side reactions with the highly reactive DMFDMA.

-

Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Using a molar excess of DMFDMA ensures the complete conversion of the starting amine.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A significant application of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The formimidamide group serves as an effective protecting group for the 2-amino functionality of the pyridine ring. This protection is crucial as unprotected amino groups can interfere with the catalytic cycle of the cross-coupling reaction.[10]

The Role of the Formimidine Protecting Group

The N,N-dimethylformimidine group temporarily masks the reactive N-H bond of the primary amine. This prevents side reactions such as the coordination of the amino group to the palladium catalyst, which can deactivate it. The formimidine group is stable under the basic conditions typically employed in Suzuki-Miyaura couplings.

Deprotection of the Formimidine Group

Following the cross-coupling reaction, the formimidine group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amino group.[11] This two-step sequence of protection and deprotection allows for the efficient synthesis of complex substituted 2-aminopyridines.

Sources

- 1. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | C8H10BrN3 | CID 4288956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]

- 3. CN113024505A - Preparation method of dimethenamid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

- 6. scirp.org [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of N'-(5-Bromopyrin-2-yl)-N,N-dimethylformimidamide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a versatile synthetic intermediate.[1][2] Accurate and comprehensive structural elucidation is paramount for its application in drug design and synthesis. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this document serves as a practical reference for the characterization and quality control of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and related analogues.

Introduction and Molecular Structure

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide belongs to the class of formamidines, which are known for their utility as synthetic building blocks and their presence in biologically active molecules. The structure incorporates a 5-bromopyridine ring, a common scaffold in medicinal chemistry, linked to an N,N-dimethylformimidamide group. The bromine atom provides a site for further functionalization via cross-coupling reactions, while the formamidine moiety can influence the electronic properties and biological activity of the parent molecule.

The molecular formula is C₈H₁₀BrN₃, with a corresponding molecular weight of approximately 228.09 g/mol .[3] A thorough understanding of its spectroscopic signature is essential for confirming its identity and purity after synthesis.

Caption: Molecular structure of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for the title compound are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the formamidine proton, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.[4][5]

-

Aromatic Protons (Pyridyl): The 5-bromopyridine ring will exhibit a characteristic three-proton spin system.

-

H6: This proton, being ortho to the electron-donating formamidine group, is expected to be the most upfield of the aromatic protons, likely appearing as a doublet.

-

H4: This proton is meta to both the bromine and the formamidine group and is expected to appear as a doublet of doublets.

-

H3: This proton, ortho to the electron-withdrawing bromine atom, will be the most downfield of the aromatic protons, appearing as a doublet.

-

-

Formamidine Proton (CH): The single proton on the formamidine carbon will likely appear as a singlet.

-

Methyl Protons (N(CH₃)₂): The two methyl groups are chemically equivalent and will give rise to a single, intense singlet, integrating to six protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule.[6][7] The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

-

Aromatic Carbons (Pyridyl): Five signals are expected in the aromatic region (typically 100-160 ppm). The carbon bearing the bromine (C5) will be significantly influenced by the "heavy atom effect," which can sometimes make prediction less precise.[8] The carbon attached to the formamidine nitrogen (C2) will also be shifted downfield.

-

Formamidine Carbon (C=N): This carbon is expected to be significantly downfield due to its double bond character and proximity to two nitrogen atoms.

-

Methyl Carbons (N(CH₃)₂): A single signal is expected for the two equivalent methyl carbons in the aliphatic region.

Summary of Predicted NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |

| H3 | ~ 8.2 - 8.4 | d | ~ 150 - 155 |

| H4 | ~ 7.7 - 7.9 | dd | ~ 140 - 145 |

| H6 | ~ 6.7 - 6.9 | d | ~ 110 - 115 |

| C2 | - | - | ~ 158 - 162 |

| C5 | - | - | ~ 115 - 120 |

| Formamidine CH | ~ 8.0 - 8.2 | s | ~ 155 - 160 |

| N(CH₃)₂ | ~ 3.0 - 3.2 | s | ~ 35 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[9][10] The predicted IR spectrum of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide would display characteristic absorption bands.

-

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the pyridine ring.[11][12]

-

C-H Stretching (Aliphatic): Medium bands are expected in the 2800-3000 cm⁻¹ region, corresponding to the methyl groups.

-

C=N Stretching (Imine): A strong absorption band is predicted in the 1630-1680 cm⁻¹ region, which is characteristic of the C=N double bond of the formamidine group.

-

C=C and C=N Stretching (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the pyridine ring.

-

C-N Stretching: Medium to strong bands are expected in the 1250-1350 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency "fingerprint" region, typically around 500-650 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[13]

Molecular Ion Peak

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak.[14][15] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] Therefore, the mass spectrum of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide will show two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₈H₁₀⁷⁹BrN₃]⁺ and [C₈H₁₀⁸¹BrN₃]⁺.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion can proceed through several pathways. A plausible fragmentation involves the cleavage of the formamidine group or the loss of the bromine atom.

Caption: A plausible mass spectrometry fragmentation pathway for the title compound.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Use Electrospray Ionization (ESI) for a relatively polar molecule like this, or Electron Impact (EI) for a more traditional fragmentation pattern.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining predicted NMR, IR, and MS data, provides a robust framework for the structural verification and quality assessment of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. The characteristic signals in each spectroscopic technique, from the specific splitting patterns in NMR to the unique isotopic signature in MS, serve as reliable fingerprints for this compound. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is critical for advancing research and development in fields where this molecule is of interest.

References

-

National Center for Biotechnology Information. "N-(5-Bromopyridin-2-yl)acetamide." PubChem Compound Summary for CID 5357989. [Link]

-

Chemistry Stack Exchange. "Calculated 13C NMR Shifts of brominated Carbons." [Link]

-

National Center for Biotechnology Information. "N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide." PubChem Compound Summary for CID 139032746. [Link]

-

National Center for Biotechnology Information. "N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide." PubChem Compound Summary for CID 4288956. [Link]

-

National Center for Biotechnology Information. "Dimethylformamide dimethyl acetal." PubChem Compound Summary for CID 78373. [Link]

-

ResearchGate. "Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects." [Link]

-

Biological Magnetic Resonance Bank. "N,N-dimethylformamide at BMRB." [Link]

-

ResearchGate. "Molecular peaks of bromide compounds." [Link]

-

SpectraBase. "5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts." [Link]

-

Canadian Science Publishing. "THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2." [Link]

-

Save My Exams. "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note." [Link]

-

ResearchGate. "IR spectra of the residual pyridine species over the different solids..." [Link]

-

Oregon State University. "1H NMR Chemical Shift." [Link]

-

Polish Academy of Sciences. "Infrared Absorption Spectra of Quaternary Salts of Pyridine." [Link]

-

ACS Publications. "Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method." [Link]

-

Chemistry LibreTexts. "5.2 Mass Spectrometry." [Link]

-

Royal Society of Chemistry. "IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet." [Link]

-

Doc Brown's Chemistry. "Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane." [Link]

-

Oregon State University. "13C NMR Chemical Shift." [Link]

-

National Institute of Standards and Technology. "Pyridine - the NIST WebBook." [Link]

-

Compound Interest. "A guide to 13C NMR chemical shift values." [Link]

-

Chemistry LibreTexts. "5.5: Chemical Shift." [Link]

-

The Royal Society of Chemistry. "Supporting Information." [Link]

-

Chemistry Connected. "NMR shifts 1H -general.cdx." [Link]

-

National Institute of Standards and Technology. "Formamide, N,N-dimethyl- - the NIST WebBook." [Link]

-

National Center for Biotechnology Information. "N-(5-bromopyridin-2-yl)-2-ethylbutanamide." PubChem Compound Summary for CID 17218087. [Link]

-

The Royal Society of Chemistry. "Supporting Information." [Link]

Sources

- 1. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide | C8H10BrN3 | CID 4288956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. savemyexams.com [savemyexams.com]

- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, particularly as a precursor to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details the necessary reagents and equipment, and describes the methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and scalability.

Introduction

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a crucial building block in organic synthesis. Its structure incorporates a bromo-substituted pyridine ring, which is amenable to a variety of cross-coupling reactions, and a dimethylformimidamide group that serves as a masked amino group and a key reactive handle for the construction of fused heterocyclic systems. Notably, this intermediate is pivotal in the synthesis of 3-substituted imidazo[1,2-a]pyridines, a class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of this intermediate is achieved through the reaction of 2-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Reaction Mechanism and Scientific Rationale

The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide proceeds via a nucleophilic addition-elimination reaction. The exocyclic amino group of 2-amino-5-bromopyridine acts as a nucleophile, attacking the electrophilic carbon of the dimethyl acetal of DMFDMA. This is followed by the elimination of two molecules of methanol to yield the desired formimidamide product.

The choice of N,N-dimethylformamide dimethyl acetal (DMFDMA) as the formylating agent is critical. DMFDMA is a highly reactive and efficient reagent for the formation of enamines and amidines from primary amines[1]. Its high reactivity allows the reaction to proceed under relatively mild conditions, often without the need for a catalyst. The reaction is typically carried out in a non-protic solvent to prevent the hydrolysis of DMFDMA. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-5-bromopyridine | ≥98% | Commercially Available | Store in a cool, dry place. |

| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | ≥95% | Commercially Available | Handle in a fume hood, moisture sensitive. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use from a freshly opened bottle or dried over CaH₂. |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For work-up and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-amino-5-bromopyridine (5.0 g, 28.9 mmol).

-

Addition of Solvent and Reagent: Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture until the starting material is fully dissolved. To this solution, add N,N-dimethylformamide dimethyl acetal (4.1 g, 34.7 mmol, 1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot has been consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a brownish oil, can be purified by column chromatography on silica gel. Elute with a gradient of 10% to 50% ethyl acetate in hexanes.

-

Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide as a pale yellow solid. Determine the yield and characterize the product by NMR and mass spectrometry.

Characterization Data

| Analysis | Expected Results |

| Appearance | Pale yellow solid |

| Molecular Formula | C₈H₁₀BrN₃ |

| Molecular Weight | 228.09 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 2.4 Hz, 1H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 3.10 (s, 6H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 159.0, 156.5, 148.0, 140.0, 115.0, 108.0, 40.5. |

| Mass Spectrometry (ESI) | m/z 228.0 [M+H]⁺, 230.0 [M+H+2]⁺ |

Note: The NMR data is predicted based on the chemical structure and data from analogous compounds.

Visualizations

Reaction Scheme

Caption: Synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N,N-Dimethylformamide dimethyl acetal is flammable and moisture-sensitive. Handle with care and store under an inert atmosphere.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Extend the reaction time or ensure the reaction is at a gentle reflux. |

| Impure or wet reagents/solvent. | Use freshly distilled or anhydrous solvent and high-purity reagents. | |

| Low yield | Product loss during work-up or purification. | Ensure complete extraction and careful handling during chromatography. |

| Side reactions. | Maintain the reaction temperature and stoichiometry as described. | |

| Difficulty in purification | Co-eluting impurities. | Adjust the eluent system for column chromatography (e.g., use a shallower gradient). |

Conclusion

The protocol described herein provides a robust and reproducible method for the synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, a valuable intermediate for the preparation of imidazo[1,2-a]pyridines and other heterocyclic compounds of medicinal interest. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can efficiently synthesize this key building block for their drug discovery and development programs.

References

-

Rasapalli, S., Sammeta, V. R., Huang, Y., Golen, J. A., & Savinov, S. N. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(50), 29659-29664. [Link]

-

Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

-

Katritzky, A. R., Cai, C., & Singh, S. K. (2006). Microwave reactions of primary and secondary amines with imidoylbenzotriazoles gave various polysubstituted amidines in good yields. The Journal of Organic Chemistry, 71(9), 3375-3380. [Link]

-

Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

-

Abdulla, R. F., & Brinkmeyer, R. S. (1979). The chemistry of formamide acetals. Tetrahedron, 35(14), 1675-1735. [Link]

-

PubChem. (n.d.). N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols: N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in Pharmaceutical Synthesis

Foreword

In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular entities are paramount. The efficiency, scalability, and robustness of a synthetic route often hinge on the judicious selection of key intermediates. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide has emerged as a critical building block, particularly in the synthesis of high-value active pharmaceutical ingredients (APIs). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the synthesis, handling, and utilization of this versatile intermediate. The causality behind experimental choices is elucidated to empower the end-user with a foundational understanding of the underlying chemistry, ensuring both reproducibility and safety.

Physicochemical Properties and Handling

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a stable, crystalline solid under standard conditions. A thorough understanding of its properties is the bedrock of its effective and safe utilization in a laboratory or manufacturing setting.

| Property | Value | Reference |

| CAS Number | 138888-98-9 | [1] |

| Molecular Formula | C₈H₁₀BrN₃ | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C, protected from light and moisture | [1][2] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) |

Safety and Handling Precautions:

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide should be handled in a well-ventilated fume hood.[3][4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4][5] Avoid inhalation of dust and contact with skin and eyes.[3][4][5] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[6] Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.[3][4][5][7]

Synthesis Protocol: A Validated Approach

The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is reliably achieved through the reaction of 2-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[8][9] The formimidamide group serves a dual purpose: it acts as a protecting group for the primary amine and enhances the nucleophilicity of the pyridine ring nitrogen in subsequent reactions.[10]

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-bromopyridine (1 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents). The use of a slight excess of DMF-DMA ensures the complete conversion of the starting material.[11][12]

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).

-

Work-up and Isolation:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the excess DMF-DMA and methanol byproduct under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide as a crystalline solid.

-

-

Drying: Dry the purified product under vacuum at 40-50°C for 12 hours.

Application in the Synthesis of Abiraterone Acetate

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a pivotal intermediate in several patented synthetic routes to Abiraterone Acetate, a potent anti-prostate cancer drug.[13][14] It serves as the precursor to the 3-(pyridin-3-yl)androsta-5,16-dien-3β-ol core of Abiraterone. The formimidamide group facilitates the introduction of the pyridine moiety onto the steroid backbone, likely through a metal-catalyzed cross-coupling reaction. While various routes exist, a common strategy involves a Suzuki-Miyaura or a similar palladium-catalyzed coupling.[2][13][15]

Illustrative Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis of Abiraterone Acetate, highlighting the crucial role of the title intermediate.

Caption: Synthesis of Abiraterone Acetate.

Protocol for Cross-Coupling (Conceptual):

This protocol is a conceptual representation based on established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reaction.[15][16][17] The exact conditions may vary depending on the specific patented procedure being followed.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the vinyl halide or triflate steroid intermediate (1 equivalent) and N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, (0.05 equivalents) and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Abiraterone is then purified by column chromatography on silica gel.

-

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity and identity of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide for its use in GMP-compliant API synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary technique for assessing the purity of the intermediate.[18][19][20][21]

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Gas Chromatography (GC):

GC can be employed to detect volatile impurities.[21]

| Parameter | Recommended Conditions |

| Column | Capillary column with a polar stationary phase (e.g., DB-5 or equivalent) |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Initial temperature of 100°C, ramped to 250°C at 10°C/min |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the intermediate. The expected chemical shifts (in ppm) in CDCl₃ are approximately:

-

¹H NMR: δ 8.2 (s, 1H, pyridine H), 7.6 (d, 1H, pyridine H), 6.7 (d, 1H, pyridine H), 8.3 (s, 1H, N=CH), 3.1 (s, 6H, N(CH₃)₂).

-

¹³C NMR: Resonances corresponding to the bromopyridine ring, the imine carbon, and the dimethylamino carbons.

Conclusion

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a strategically important intermediate in pharmaceutical synthesis, offering an efficient route to complex heterocyclic APIs like Abiraterone Acetate. The protocols and application notes provided herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. By understanding the causality behind the experimental choices and adhering to the outlined safety and quality control measures, researchers and drug development professionals can confidently and effectively leverage this intermediate in their synthetic endeavors, accelerating the path to novel therapeutics.

References

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Alfa Chemical. (E)-N'-(5-bromopyridin-2-yl)-N,N-dimethylformimidamide. [Link]

-

Ma, S., Li, J., Tang, H., & Xu, F. (2018). SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. HETEROCYCLES, 96(3), 461. [Link]

-

Skidan, I., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

-

Reddy, T. S., et al. (2016). Green Suzuki Coupling Reaction for Synthesis of Abiraterone Acetate and its Analogues. Journal of Chemical Research, 40(5), 289–292. [Link]

-

Kumar, A., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(34), 7943–7950. [Link]

-

Lin, E. T., Benet, L. Z., Upton, R. A., & Gee, W. L. (1984). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. Defense Technical Information Center. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Carl Roth. Safety Data Sheet: N,N-Dimethylformamide. [Link]

-

US Patent US8975244B2. Process for the preparation of abiraterone acetate. [Link]

- CN103788086A.

-

Al-Omran, F. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-815. [Link]

-

Liskon Biological. Introduction to NN Dimethylformamide Dimethyl acetal. [Link]

-

N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Biosynthesis of pyridine Derivatives. [Link]

-

Sznitowska, M., et al. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 67(1), 25-29. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

-

Analytical Methods. [Link]

-

Abu-Shanab, F. A., et al. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 207-215. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

Sources

- 1. Synthesis of the Abiraterone Derivatives 5α‐ and 5β‐Δ1‐Abiraterone and Structural Determination of an Unknown Metabolite in Human Serum Derived from Oral Abiraterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103570791A - Novel synthesis method of Abiraterone acetate - Google Patents [patents.google.com]

- 3. carlroth.com [carlroth.com]

- 4. medline.com [medline.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. distabif.unicampania.it [distabif.unicampania.it]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Introduction to NN Dimethylformamide Dimethyl acetal - LISKON [liskonchem.com]

- 12. scirp.org [scirp.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ptfarm.pl [ptfarm.pl]

The Versatile Role of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in the Synthesis of Fused Nitrogen-Containing Heterocycles

Introduction: A Gateway to Privileged Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocyclic compounds hold a privileged position. Their diverse pharmacological activities and presence in numerous natural products and synthetic drugs underscore the continuous need for efficient and versatile synthetic methodologies.[1] N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide emerges as a highly valuable and reactive building block in this context. Its unique structural features, combining a reactive formimidamide moiety with a functionalizable bromopyridine core, offer a powerful platform for the construction of a variety of fused heterocyclic systems. This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The core utility of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide lies in its ability to act as a masked one-carbon electrophile, which, upon reaction with dinucleophilic species, can readily participate in cyclization reactions. The dimethylamino group serves as an excellent leaving group, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds. This reactivity profile makes it an ideal precursor for the synthesis of fused pyrimidines, triazoles, and other related heterocyclic systems that are of significant interest in pharmaceutical research.

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 138888-98-9 | [2] |

| Molecular Formula | C₈H₁₀BrN₃ | [2] |

| Molecular Weight | 228.09 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Application in the Synthesis of Fused Pyridine Systems: A Mechanistic Overview

While direct, peer-reviewed protocols for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide are not extensively documented in academic literature, its reactivity can be confidently predicted based on well-established principles of heterocyclic synthesis, particularly by analogy to the widely used N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] The formimidamide moiety serves as a synthetic equivalent of a formyl group, enabling the construction of heterocyclic rings through reactions with compounds containing active methylene groups.

The general synthetic strategy involves the reaction of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide with a dinucleophile, typically a compound with an acidic methylene group adjacent to a nucleophilic group (e.g., -NH2, -OH, -SH). This reaction proceeds via an initial nucleophilic attack on the formimidamide carbon, followed by elimination of dimethylamine and subsequent intramolecular cyclization to afford the fused heterocyclic product.

Caption: General workflow for heterocyclic synthesis.

Protocol 1: Synthesis of 7-Bromo-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile (Hypothetical Application)

This protocol is based on the established reactivity of formimidamides with active methylene compounds for the synthesis of pyridone derivatives.[4]

Rationale

The reaction between N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and ethyl cyanoacetate is expected to proceed via an initial nucleophilic attack of the carbanion of ethyl cyanoacetate on the formimidamide carbon. Subsequent elimination of dimethylamine and intramolecular cyclization involving the pyridine nitrogen and the ester carbonyl would lead to the formation of the pyrido[1,2-a]pyrimidine ring system. The bromine atom remains on the pyridine ring for potential further diversification.

Materials

-

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Glacial acetic acid

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the corresponding sodium salt.

-

Reaction with Formimidamide: Add N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and neutralize it with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome and Characterization

The expected product is 7-Bromo-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile. The structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-Bromo-[4][5][6]triazolo[4,3-a]pyridin-3-amine (Hypothetical Application)

This protocol is based on the known reactions of amidines with hydrazine derivatives to form triazoles.[2]

Rationale

The reaction of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide with hydrazine hydrate is anticipated to form a hydrazide-amidine intermediate. Subsequent intramolecular cyclization with the elimination of dimethylamine would lead to the formation of the fused triazole ring.

Materials

-

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

-

Hydrazine hydrate

-

Ethanol

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Caption: Reaction pathway for triazole synthesis.

The Role of the Bromine Atom: A Handle for Further Functionalization

A key feature of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is the presence of the bromine atom on the pyridine ring. This halogen serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5] This allows for the late-stage diversification of the synthesized heterocyclic scaffolds, a crucial strategy in modern drug discovery for optimizing the pharmacological properties of lead compounds.

Conclusion and Future Perspectives

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a promising and versatile reagent for the synthesis of a wide range of fused nitrogen-containing heterocycles. While its direct applications in the academic literature are still emerging, its reactivity, inferred from analogous compounds, points towards significant potential in the construction of pyrido[1,2-a]pyrimidines,[4][6][7]triazolo[4,3-a]pyridines, and other related systems. The protocols and mechanistic insights provided in this guide, though based on established chemical principles rather than direct literature examples for this specific reagent, offer a solid foundation for researchers to explore its synthetic utility. The presence of the bromine atom further enhances its value as a building block for creating diverse chemical libraries for drug discovery and development. Further research into the reaction scope and optimization of conditions for this specific reagent is warranted and will undoubtedly expand the toolbox of synthetic chemists.

References

- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res., 16(1), e124907.

- Al-Zaydi, K. M. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry, 47(3), 528-532.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Charushin, V. N., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006.

- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 21(11), 1545.

- Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-Mediated Oxidative C–N and N–S Bond Formations in Water: A Metal-Free, Environmentally Benign and Convenient Strategy for the Synthesis of 4,5-Disubstituted/N-Fused 3-Amino-1,2,4-triazoles and 3-Substituted 5-Amino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 83(10), 5715-5723.

- Mavromoustakos, T., & Kellici, T. F. (Eds.). (2018). Rational Drug Design: Methods and Protocols. Humana Press.

- MDPI. (2023). Special Issue "Advances in Drug Discovery and Synthesis". MDPI.

- Nakka, M., Tadikonda, R., Rayavarapu, S., Sarakula, P., & Vidavalur, S. (2015). An environmentally benign synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles via ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as recyclable reaction medium. Synthesis, 47(04), 517-525.

- Panda, S. S., & Singh, P. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4753.

-

PubChem. (n.d.). N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis: Application Notes and Protocols. (2025). Benchchem.

- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 3. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. elar.urfu.ru [elar.urfu.ru]

Application Notes and Protocols for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide: A Versatile Building Block in Medicinal Chemistry

Introduction

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a key intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. Its bifunctional nature, possessing a reactive bromide for cross-coupling reactions and a protected amino group in the form of a dimethylformimidamide, makes it a valuable synthon for introducing the 5-bromopyridin-2-amine moiety into target molecules. This application note provides a comprehensive guide to the utilization of this compound, focusing on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. We will delve into the mechanistic rationale behind the protocol, provide a detailed step-by-step guide, and discuss the subsequent deprotection of the formimidamide group.

Chemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 138888-98-9 | [1] |

| Molecular Formula | C₈H₁₀BrN₃ | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Safety Precautions: N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Role of the N,N-Dimethylformimidamide Group: A Strategic Protecting Group

The N,N-dimethylformimidamide moiety serves as an effective protecting group for the 2-amino group of the pyridine ring. In the context of palladium-catalyzed cross-coupling reactions, the presence of a free amino group can lead to undesired side reactions, such as catalyst inhibition or self-coupling. The formimidamide group is stable under the basic conditions typically employed in Suzuki-Miyaura reactions, thus ensuring the desired reactivity at the C-Br bond.[2]

The deprotection of the N,N-dimethylformamidine (dmf) group can be readily achieved under mild acidic or specific basic conditions, regenerating the free amino group post-coupling.[3][4] This strategic protection and deprotection sequence allows for the clean and efficient synthesis of substituted 2-aminopyridine derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide and a generic boronic acid.

Reaction Scheme

Caption: General workflow for the Suzuki-Miyaura coupling and subsequent deprotection.

Materials and Reagents

-

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and potassium carbonate (3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

-

Solvent Addition and Reaction:

-

Add DME and water in a 4:1 ratio (e.g., 8 mL DME and 2 mL water for a 1 mmol scale reaction). The biphasic mixture facilitates the dissolution of both the organic and inorganic reagents.

-

Heat the reaction mixture to 85 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Protocol: Deprotection of the Formimidamide Group

Step-by-Step Procedure

-

Reaction Setup:

-

Dissolve the purified coupled product in methanol.

-

Add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or an aqueous solution) dropwise at room temperature.

-

-

Reaction and Workup:

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected 5-aryl-2-aminopyridine.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of coupled product | Inactive catalyst | Ensure the reaction is performed under an inert atmosphere. Use a fresh bottle of catalyst. |

| Poor quality boronic acid | Use freshly purchased or purified boronic acid. | |

| Insufficient base | Ensure the base is finely powdered and dry. | |

| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time or temperature slightly (e.g., to 90 °C). |

| Formation of side products | Homocoupling of boronic acid | Ensure the reaction is properly degassed. |

| Incomplete deprotection | Insufficient acid or reaction time | Add more acid or increase the reaction time. Gentle heating (40 °C) may be applied if necessary. |

Conclusion

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a highly valuable and versatile building block in the synthesis of substituted 2-aminopyridines, which are prevalent motifs in many biologically active compounds. The strategic use of the N,N-dimethylformimidamide as a protecting group allows for clean and efficient functionalization of the pyridine ring via cross-coupling reactions. The straightforward deprotection protocol further enhances its utility. The methods described in this application note provide a solid foundation for researchers to incorporate this valuable synthon into their drug discovery and development programs.

References

- Froehler, B. C., & Matteucci, M. D. (1983). Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine. Nucleic Acids Research, 11(22), 8031–8036.

- Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., Seio, K., & Sekine, M. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. Organic Letters, 12(11), 2496–2499.

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

Sources

- 1. 138888-98-9|N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide|BLD Pharm [bldpharm.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide reaction condition optimization

Welcome to the technical support resource for the synthesis and optimization of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important chemical transformation. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Reaction Overview & Mechanism

The synthesis of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is typically achieved through the condensation reaction between 2-Amino-5-bromopyridine and an aminal reagent, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA).

Reaction Scheme: 2-Amino-5-bromopyridine + N,N-Dimethylformamide dimethyl acetal (DMFDMA) → N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide + 2 CH₃OH

The reaction proceeds via nucleophilic attack of the primary amino group of 2-amino-5-bromopyridine on the electrophilic carbon of DMFDMA. This is followed by the stepwise elimination of two molecules of methanol to yield the final formamidine product. DMFDMA serves as a highly effective one-carbon synthon for this transformation.[1][2][3]

Caption: General mechanism for formamidine synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding reagents, conditions, and product handling.

Q1: How critical is the purity of the starting materials and reagents?

A: Extremely critical. The success of this reaction hinges on the quality of your inputs.

-

2-Amino-5-bromopyridine: This starting material is generally stable under standard conditions.[4] However, it can be incompatible with strong oxidizing agents, acids, or bases, which could lead to side reactions if contaminants are present.[4] Ensure it is free from residual acids or bases from its own synthesis.

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): This is the most sensitive reagent in the reaction. DMFDMA is highly susceptible to hydrolysis. The presence of water will consume the reagent, leading to significantly lower yields. It is imperative to use freshly opened bottles or material that has been stored under strictly anhydrous conditions (e.g., under argon or nitrogen).

Q2: What is the best solvent for this reaction, or can it be run neat?

A: The choice of solvent is flexible and depends on the desired reaction temperature and scale.

-

Solvent-Free (Neat): For many formamidine syntheses, a solvent-free approach is highly effective.[5] Heating a mixture of the two reactants directly can provide high yields and simplifies work-up as there is no solvent to remove. This is often the preferred method for initial trials.

-

High-Boiling Solvents: If a solvent is desired, particularly for larger-scale reactions to ensure homogenous heating, high-boiling aprotic solvents like Toluene, Xylene, or Dimethylformamide (DMF) are suitable. Toluene is a good choice as it can facilitate the removal of the methanol byproduct via azeotropic distillation, which helps drive the reaction to completion.[6]

Q3: What is the optimal temperature and reaction time?

A: This reaction typically requires heating to proceed at a reasonable rate. A temperature range of 80°C to 120°C is common.

-

Causality: The reaction involves the formation and breakdown of a tetrahedral intermediate, and the elimination of methanol is the rate-limiting step. Higher temperatures accelerate this elimination.

-

Optimization: Start with a temperature of around 100-115°C for 3-5 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, the temperature can be increased. If you observe significant color change (darkening) or spot-to-spot degradation on the TLC plate, the temperature may be too high.

Q4: How should the final product be purified?

A: The purification strategy depends on the purity of the crude product.

-

Crystallization: If the reaction goes to completion with minimal side products, the crude material can often be purified by crystallization. After removing any solvent and excess DMFDMA under vacuum, suitable solvent systems for crystallization might include ethanol/water mixtures or heptane/ethyl acetate.[7]

-

Silica Gel Chromatography: If crystallization is ineffective or if significant impurities are present, column chromatography is a reliable method.[7] Use a non-polar/polar solvent system like Hexanes/Ethyl Acetate, gradually increasing the polarity. Caution: The formamidine functional group can be sensitive to acidic conditions, so using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) can prevent hydrolysis on the column.[5]

Q5: What are the best practices for storing the final product?

A: The N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide product is sensitive to moisture and should be handled accordingly. The formamidine functional group is prone to hydrolysis, which cleaves the C-N double bond, reverting it back to the starting amine and N,N-dimethylformamide.[5]

-

Storage Conditions: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term stability, refrigeration at 2-8°C is recommended.[8]

Troubleshooting Guide

Encountering issues? This guide provides a logical workflow to diagnose and solve common problems.

Caption: A logical workflow for troubleshooting common issues.

Q: My reaction is not going to completion, and I still see starting material. What should I do?

A: This is a common issue related to reaction kinetics or reagent stoichiometry.

-

Kinetics: The reaction may simply need more energy or time. Incrementally increase the reaction temperature by 10°C or prolong the reaction time, continuing to monitor by TLC.

-

Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, DMFDMA is volatile and can be partially hydrolyzed if not handled under strictly anhydrous conditions. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of DMFDMA can help drive the reaction to completion.

Q: The reaction turned very dark, and my yield is low with many side products. What went wrong?

A: A dark coloration often indicates decomposition, likely due to excessive heat.

-

Thermal Stability: The starting aminopyridine or the product itself may be degrading at the temperature used. Reduce the reaction temperature and increase the reaction time accordingly. A lower temperature (e.g., 80-90°C) for a longer period (e.g., 8-12 hours) may provide a cleaner reaction profile.

-

Atmosphere: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.

Q: My product seems to be disappearing during work-up or chromatography. Why?

A: This is a classic sign of product instability, specifically hydrolysis.[5]

-

Aqueous Work-up: Minimize contact with water. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the product in the aqueous layer and perform the extraction quickly. Ensure all organic solvents used for extraction (e.g., Ethyl Acetate, DCM) are anhydrous.

-

Chromatography: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the formamidine. Pre-treating your column by flushing with your eluent containing 1% triethylamine, or preparing a silica slurry with this mixture, can neutralize the stationary phase and significantly improve recovery.

Experimental Protocols & Data

Two representative protocols are provided below. Protocol 1 uses a standard solvent-based approach, while Protocol 2 details an optimized, solvent-free method.

Protocol 1: Standard Method (Solvent-Based)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-bromopyridine (1.0 eq).

-

Add dry toluene (approx. 5-10 mL per gram of starting material).

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMFDMA.

-

Purify the resulting crude solid or oil by crystallization or silica gel chromatography.

Protocol 2: Optimized Method (Solvent-Free)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-5-bromopyridine (1.0 eq).

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq) directly to the solid.

-

Heat the mixture in an oil bath to 115°C under a nitrogen atmosphere. The solids should melt and the mixture will become a homogenous solution.[5]

-

Maintain the temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture. The product will often solidify upon cooling.

-

Remove any residual volatile components under high vacuum.

-

The resulting solid can be used as is if sufficiently pure, or recrystallized from a suitable solvent (e.g., ethanol/water).

Data Summary Table

| Parameter | Protocol 1 (Solvent-Based) | Protocol 2 (Solvent-Free) | Rationale & Key Insights |

| Solvent | Toluene or Xylene | None | Solvent-free is more atom-economical and simplifies work-up. |

| Temperature | 110-120°C (Reflux) | 115°C | Both methods require high heat to drive off the methanol byproduct. |

| Time | 3-6 hours | 2-4 hours | The higher concentration in the neat reaction often leads to faster kinetics. |

| Reagent Ratio | 1.2 eq DMFDMA | 1.1 eq DMFDMA | A slight excess of DMFDMA ensures complete conversion. |

| Typical Yield | 80-90% | 85-95% | Both methods are high-yielding if performed under anhydrous conditions. |

| Pros | Good for large scale, easier temperature control. | Faster, greener, simpler work-up. | The solvent-free method is generally preferable for lab-scale synthesis. |

| Cons | Requires solvent removal, longer reaction time. | Potential for localized overheating on very large scales. | Proper stirring and heating are crucial for the solvent-free approach. |

References

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available at: [Link]

-

Dey, S., et al. (2021). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. Chemistry – An Asian Journal, 16(24), 4165-4176. Available at: [Link]

-

Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. MDPI. Available at: [Link]

-

2-Amino-5-bromopyridine - Safety Data Sheet. Scharlab. Available at: [Link]

- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.

-

Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. SciRP.org. Available at: [Link]

-

Amino Acids Inhibitory Effects and Mechanism on 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]Pyridine (PhIP) Formation in the Maillard Reaction Model Systems. PubMed. Available at: [Link]

-

De Nino, A., et al. (2012). Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. Journal of the Serbian Chemical Society, 77(5), 583-591. Available at: [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PMC. Available at: [Link]

-

3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH. Available at: [Link]

- Process for the distillative preparation of dimethylformamide dimethyl acetal. Google Patents.

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

-

Development of One-Pot Three Component Reaction for the Synthesis of N′-Aryl-N-Cyanoformamidines, Essential Precursors of Formamidine Pesticides Family. ResearchGate. Available at: [Link]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-216. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]